Enhanced Conformational Restriction Through 5-Chloro Substitution on the Indane Scaffold
Molecular dynamics simulations and solution‑NMR studies on Cα‑substituted aromatic amino acids show that the indane scaffold of 2‑aminoindane‑2‑carboxylic acid (Aic) restricts the φ/ψ dihedral angles to a narrow region of Ramachandran space compared to linear amino acids or the larger tetralin analog (2‑amino‑1,2,3,4‑tetrahydro‑2‑naphthoic acid). The 5‑chloro substituent further modulates the aromatic ring electron density, which can be exploited for tuning π‑stacking interactions in peptide–protein interfaces [REFS‑1]. Although direct φ/ψ population data for the 5‑chloro derivative have not been reported separately, the class‑level conformational restriction of Aic provides a quantitative baseline from which the chloro derivative inherits rigidity while adding a synthetic diversification point.
| Evidence Dimension | Conformational restriction (φ/ψ dihedral angle distribution) |
|---|---|
| Target Compound Data | Expected to adopt Aic‑like restricted φ/ψ space (derived from indane Cα,α‑disubstitution); precise torsional populations not yet published for the 5‑chloro derivative |
| Comparator Or Baseline | Aic (2‑aminoindane‑2‑carboxylic acid): φ ≈ −60° to −90°, ψ ≈ −30° to +30° predominant conformers in tripeptide models; 2‑amino‑1,2,3,4‑tetrahydro‑2‑naphthoic acid: broader φ/ψ distribution |
| Quantified Difference | Indane scaffold reduces accessible conformational space by approximately 40–50 % relative to the tetralin analog, based on calculated potential energy surface area in the Ramachandran plot. |
| Conditions | Computational (DFT and MD simulations) and solution NMR in DMSO‑d₆ / H₂O mixtures at 298 K for model tripeptides; study conducted on Aic and Ing (2‑indanyl‑L‑glycine) scaffolds. |
Why This Matters
Greater conformational restriction translates into higher target‑binding specificity and lower entropic penalty upon receptor engagement, critical for designing selective peptide therapeutics.
- [1] Behera, L. M.; Ghosh, M.; Rana, S. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Amino Acids 2022, 54, 1173–1188. View Source
